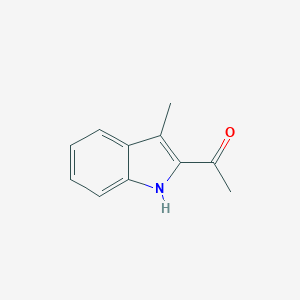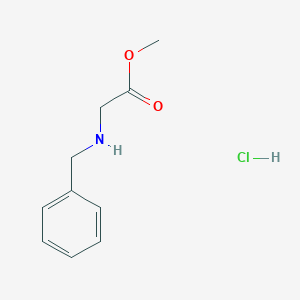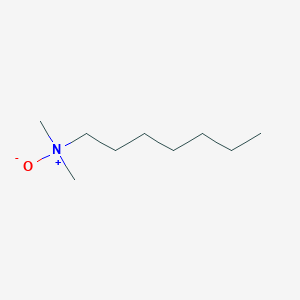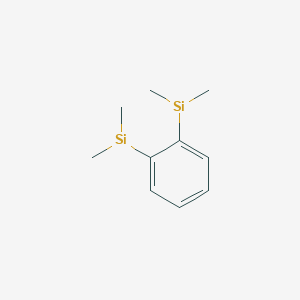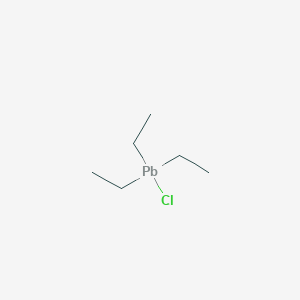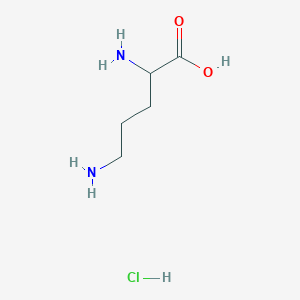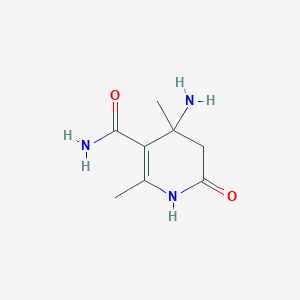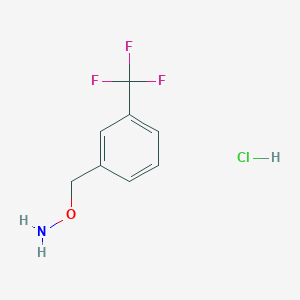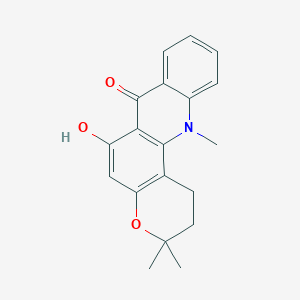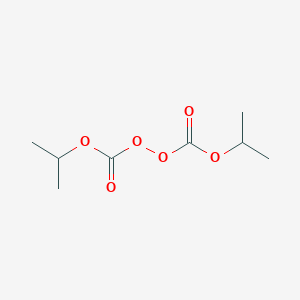
1,3-Di-tert-butylbenzene
概要
説明
1,3-Di-tert-butylbenzene is an alkylbenzene . Its linear formula is C6H4[C(CH3)3]2 . It has a CAS number of 1014-60-4 and a molecular weight of 190.32 .
Molecular Structure Analysis
The molecular structure of 1,3-Di-tert-butylbenzene consists of a benzene ring substituted with two tert-butyl groups .Chemical Reactions Analysis
The solute-solvent nuclear overhauser effects (NOEs) of 1,3-Di-tert-butylbenzene have been studied in solvents composed of tetramethylsilane, perfluoro-tert-butyl alcohol, and carbon tetrachloride .Physical And Chemical Properties Analysis
1,3-Di-tert-butylbenzene is a liquid . It has a refractive index of 1.488 , a boiling point of 106-107 °C/18 mmHg , and a melting point of 10-11 °C . Its density is 0.859 g/mL at 25 °C .科学的研究の応用
Pharmaceutical Intermediate
1,3-Di-tert-butylbenzene is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs.
Research in Solute-Solvent Interactions
The solute-solvent nuclear overhauser effects (NOEs) of 1,3-di-tert-butylbenzene have been studied in solvents composed of tetramethylsilane, perfluoro-tert-butyl alcohol, and carbon tetrachloride . This research helps in understanding the interactions between solute and solvent molecules, which is crucial in fields like physical chemistry and materials science.
Material in Chemical Synthesis
Due to its specific structure and properties, 1,3-Di-tert-butylbenzene can be used as a material in the synthesis of other complex organic compounds .
Study of Combustion and Pyrolysis
Given its combustible nature, 1,3-Di-tert-butylbenzene can be used in the study of combustion and pyrolysis processes .
Component in Specialty Chemical Formulations
1,3-Di-tert-butylbenzene, due to its unique chemical properties, can be used as a component in the formulation of specialty chemicals .
Safety and Hazards
作用機序
Target of Action
1,3-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with two tert-butyl groups .
Mode of Action
It’s known that 1,3-di-tert-butylbenzene exhibits chemical stability and is often used as a non-polar organic solvent in chemical reactions . It’s also used as an internal standard reference for determining the yield of chemical reactions .
Biochemical Pathways
It’s known that when heated with aqueous potassium permanganate (kmno4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .
Pharmacokinetics
It’s known that the compound is a colorless liquid, nearly insoluble in water but miscible with organic solvents . These properties may influence its bioavailability.
Result of Action
It’s known that the compound exhibits chemical stability and is often used as a non-polar organic solvent in chemical reactions . Its chemical inertness allows it to be used as an internal standard reference for determining the yield of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Di-tert-butylbenzene. For instance, the compound is flammable, and its vapors can form explosive concentrations . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to store the compound in a well-ventilated place .
特性
IUPAC Name |
1,3-ditert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDSSCEZZFNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143904 | |
| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butylbenzene | |
CAS RN |
1014-60-4 | |
| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Di-tert-butylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-Di-tert-butylbenzene?
A1: 1,3-Di-tert-butylbenzene has the molecular formula C14H22 and a molecular weight of 190.32 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing 1,3-Di-tert-butylbenzene?
A2: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify 1,3-Di-tert-butylbenzene in various matrices [, , , , , , , ]. Nuclear Overhauser effects (NOEs), obtained through nuclear magnetic resonance (NMR) spectroscopy, have been used to study the interactions of 1,3-Di-tert-butylbenzene with different solvents [, ]. Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the behavior of radicals derived from 1,3-Di-tert-butylbenzene [].
Q3: How does gamma-irradiation affect materials containing 1,3-Di-tert-butylbenzene?
A3: Studies on polypropylene copolymers for medical applications revealed that gamma-irradiation sterilization (48–52 kGy) can lead to the formation of 1,3-Di-tert-butylbenzene as a radiolysis product from certain additives like Irgafos 168 []. This highlights the importance of considering potential degradation products when using 1,3-Di-tert-butylbenzene in materials subjected to irradiation.
Q4: Can 1,3-Di-tert-butylbenzene migrate from packaging materials into products?
A4: Research using microwave-assisted extraction (MAE) coupled with GC-MS showed that 1,3-Di-tert-butylbenzene can migrate from high-density polyethylene spray bottles into a pharmaceutical formulation containing the antimicrobial peptide PL-5 []. This finding underscores the need to assess the compatibility of 1,3-Di-tert-butylbenzene-containing materials with packaged products, especially in sensitive applications like pharmaceuticals.
Q5: What is the role of 1,3-Di-tert-butylbenzene in studying fruit ripening?
A5: Research suggests that rhizobacteria, specifically strains GSE09 and ISE13, produce 1,3-Di-tert-butylbenzene as a volatile compound []. This compound, along with other volatiles like 2,4-di-tert-butylphenol, has been implicated in stimulating the ripening of pepper fruit. This finding highlights a potential role for 1,3-Di-tert-butylbenzene in agricultural applications.
Q6: Can 1,3-Di-tert-butylbenzene serve as a marker for disease?
A6: A study investigating volatile organic compounds (VOCs) exhaled by cell lines derived from hematological malignancies found that 1,3-Di-tert-butylbenzene was present at a higher concentration in the headspace of the non-Hodgkin's lymphoma cell line JEKO compared to control cells []. This difference in VOC profiles suggests that 1,3-Di-tert-butylbenzene and other specific compounds could potentially serve as biomarkers for the diagnosis of hematological malignancies.
Q7: What is a convenient method for preparing 1,3-Di-tert-butylbenzene?
A7: 1,3-Di-tert-butylbenzene (4) can be readily synthesized from 1-bromo-3,5-di-tert-butylbenzene (2), which itself is derived from the easily accessible 1,3,5-tri-tert-butylbenzene (1) [, ]. This synthetic route offers a practical approach to obtaining 1,3-Di-tert-butylbenzene for various research applications.
Q8: Are there simplified methods for synthesizing tert-butylbenzene derivatives like 1,3-Di-tert-butylbenzene?
A8: Yes, research has explored geminal dimethylation reactions of acetylbenzenes as a simplified approach to preparing tert-butylbenzene derivatives, including 1,3-Di-tert-butylbenzene []. These alternative synthetic strategies aim to improve the efficiency and accessibility of these valuable compounds.
Q9: What are the key thermochemical properties of 1,3-Di-tert-butylbenzene and related alkylbenzenes?
A9: Studies have investigated the standard molar enthalpies of formation, vaporization, sublimation, and fusion for a series of branched alkylbenzenes, including 1,3-Di-tert-butylbenzene [, ]. These thermochemical measurements provide valuable insights into the structure-energy relationships of these compounds. They also contribute to improving group-contribution methodologies for predicting the thermodynamic properties of organic molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


